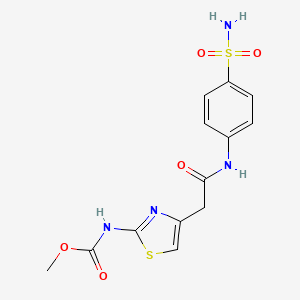

Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, which include antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of 4-sulfamoylphenylamine with ethyl 2-bromoacetate to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction conditions such as temperature, pressure, and pH is common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially at the carbamate group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates.

Applications De Recherche Scientifique

Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antibacterial and antifungal agent.

Medicine: Explored for its anti-inflammatory and antitumor properties.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mécanisme D'action

The mechanism of action of Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate involves its interaction with various molecular targets. It is believed to inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, it may interfere with signaling pathways in cancer cells, inducing apoptosis and inhibiting tumor growth .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfathiazole: Another thiazole derivative with antibacterial properties.

Ritonavir: A thiazole-containing antiretroviral drug.

Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate is unique due to its combination of a thiazole ring with a sulfamoylphenyl group and a carbamate moiety. This structure imparts a broad spectrum of biological activities, making it a versatile compound in medicinal chemistry .

Activité Biologique

Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a thiazole ring, a sulfonamide group, and a carbamate moiety. Its molecular formula is C17H19N3O5S, and it has a molecular weight of 373.47 g/mol. The IUPAC name is Methyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]ethyl]amino]benzoate.

| Property | Value |

|---|---|

| Molecular Formula | C17H19N3O5S |

| Molecular Weight | 373.47 g/mol |

| IUPAC Name | Methyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]ethyl]amino]benzoate |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole derivatives possess activity against various bacteria and fungi, suggesting potential for this compound as an antimicrobial agent .

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of thiazole derivatives, it was found that certain compounds significantly inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines, particularly colorectal adenocarcinoma cells (Caco-2), with IC50 values indicating significant cytotoxicity .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | % Viability (Control vs Treated) |

|---|---|---|

| A549 | >100 | 55% vs 39% |

| Caco-2 | 25 | 39.8% vs 100% |

The mechanisms underlying the biological activities of this compound involve enzyme inhibition and modulation of cellular pathways:

- Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes, which may contribute to its anticancer effects.

- Cell Signaling Pathways : By modulating pathways related to cell proliferation and apoptosis, the compound exhibits potential as an effective therapeutic agent against cancer .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction parameters for Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate?

Methodological Answer: Synthesis typically involves multi-step reactions starting with thiazole ring formation, followed by carbamate and sulfamoylphenyl group incorporation. Key parameters include:

- Temperature control : Maintain 60–80°C during carbamate coupling to minimize side reactions.

- Solvent optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) for improved solubility of intermediates.

- Selectivity enhancement : Supercritical CO₂ has been employed to increase selectivity in carbamate formation steps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure ≥95% purity. Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR .

Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

Methodological Answer: A combination of techniques is required:

- ¹H/¹³C NMR : Identify proton environments (e.g., thiazole protons at δ 7.2–7.5 ppm) and carbamate carbonyl signals (δ 165–170 ppm).

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 348.38) .

- IR spectroscopy : Detect key functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for sulfamoyl groups).

- X-ray crystallography : For unambiguous confirmation, use SHELXL software for refinement .

Q. What strategies improve solubility for in vitro bioactivity assays?

Methodological Answer:

- Solvent selection : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS or cell culture media.

- Co-solvents : Ethanol or PEG-400 can enhance solubility in aqueous buffers.

- Solid dispersion : Combine with poloxamers or cyclodextrins to increase dissolution rates .

Advanced Research Questions

Q. How can computational modeling guide the optimization of synthetic yield and bioactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps (e.g., carbamate coupling).

- Molecular docking (AutoDock/Vina) : Predict interactions with target enzymes (e.g., carbonic anhydrase IX) to prioritize derivatives with stronger binding affinities .

- Molecular dynamics (MD) simulations : Assess solvent effects on reaction pathways (e.g., supercritical CO₂ vs. traditional solvents) .

Q. How can contradictions in reported bioactivity data between studies be resolved?

Methodological Answer:

- Assay standardization : Compare IC₅₀ values using identical cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., incubation time, serum concentration).

- Purity validation : Ensure compounds are ≥95% pure via HPLC; impurities (e.g., unreacted sulfamoylphenyl intermediates) may skew results .

- Mechanistic validation : Use enzyme inhibition assays (e.g., fluorescence-based) to confirm target engagement independently of cellular models .

Q. What in silico methods predict biological targets and ADMET properties for this compound?

Methodological Answer:

- Target prediction : Use SwissTargetPrediction or PharmMapper to identify potential enzyme targets (e.g., carbonic anhydrases, kinases).

- ADMET profiling : Employ SwissADME for bioavailability predictions (e.g., Lipinski’s Rule compliance) and ProTox-II for toxicity risk assessment (e.g., hepatotoxicity alerts) .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for bioactivity?

Methodological Answer:

- Derivative synthesis : Modify the carbamate group (e.g., replace methyl with ethyl) or thiazole substituents.

- Bioactivity testing : Compare IC₅₀ values across derivatives in enzyme inhibition assays.

- QSAR modeling : Use partial least squares (PLS) regression to correlate electronic parameters (Hammett σ) with activity .

Q. What enzymatic assays are suitable for elucidating the mechanism of action?

Methodological Answer:

- Fluorescence-based assays : Monitor inhibition of human carbonic anhydrase IX using 4-methylumbelliferyl acetate as a substrate.

- Kinetic studies : Determine Kᵢ values via Lineweaver-Burk plots.

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm competitive vs. non-competitive inhibition .

Q. How can researchers assess safety profiles in the absence of toxicity data?

Methodological Answer:

- In vitro cytotoxicity : Test against non-cancerous cell lines (e.g., HEK293) using MTT assays.

- Genotoxicity screening : Conduct Ames tests (with/without metabolic activation) to assess mutagenicity.

- In silico predictions : Use Derek Nexus for structural alerts (e.g., carbamate-related carcinogenicity risks) .

Propriétés

IUPAC Name |

methyl N-[4-[2-oxo-2-(4-sulfamoylanilino)ethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O5S2/c1-22-13(19)17-12-16-9(7-23-12)6-11(18)15-8-2-4-10(5-3-8)24(14,20)21/h2-5,7H,6H2,1H3,(H,15,18)(H2,14,20,21)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSDZRFWLJIKMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.